sodium;(E)-2-phenylethenesulfonate
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Overview
Description
Sodium;(E)-2-phenylethenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenyl group attached to an ethenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(E)-2-phenylethenesulfonate typically involves the sulfonation of styrene. One common method is the reaction of styrene with sulfur trioxide in the presence of a catalyst, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium;(E)-2-phenylethenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Scientific Research Applications
Sodium;(E)-2-phenylethenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the manufacture of detergents, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of sodium;(E)-2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenyl group may also play a role in the compound’s biological activity by interacting with cellular membranes or other molecular structures.
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison
Compared to similar compounds, sodium;(E)-2-phenylethenesulfonate is unique due to the presence of the ethenesulfonate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonates may not be as effective.
Properties
IUPAC Name |
sodium;(E)-2-phenylethenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCGMVDMOKPCSQ-UHDJGPCESA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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